4-(5-Amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenylbutan-1-one
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Overview
Description
4-(5-Amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenylbutan-1-one is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenylbutan-1-one typically involves multiple steps. One common method starts with the preparation of 5-amino-1,3,4-thiadiazole-2-thiol, which is then reacted with appropriate alkylating agents to introduce the desired substituents. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides, while reduction of nitro groups results in amines .
Scientific Research Applications
4-(5-Amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenylbutan-1-one has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent
Agriculture: The compound is studied for its fungicidal and bactericidal properties, making it a candidate for crop protection.
Materials Science: Thiadiazole derivatives are explored for their use in organic electronics and as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenylbutan-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupt cellular membranes, and interfere with DNA synthesis . These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: A simpler thiadiazole derivative with similar biological activities.
5-Arylazothiazoles: Compounds with a similar thiadiazole core but different substituents, exhibiting antimicrobial and anticancer properties.
1,3,4-Thiadiazole-2-thiol: Another thiadiazole derivative with applications in medicinal chemistry and agriculture.
Uniqueness
4-(5-Amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenylbutan-1-one stands out due to its complex structure, which allows for multiple points of interaction with biological targets. This complexity enhances its potential efficacy and selectivity in various applications .
Properties
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N9OS3/c21-17-27-24-13(31-17)6-9-20(10-7-14-25-28-18(22)32-14,11-8-15-26-29-19(23)33-15)16(30)12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,21,27)(H2,22,28)(H2,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDAFQRUQCFQBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CCC2=NN=C(S2)N)(CCC3=NN=C(S3)N)CCC4=NN=C(S4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N9OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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